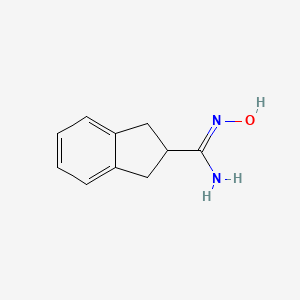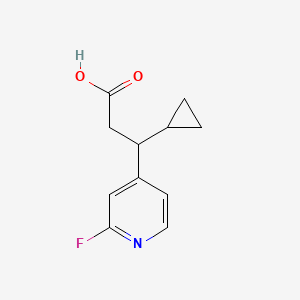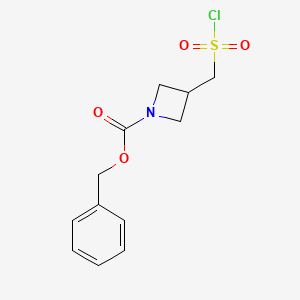
2-(1H-Imidazol-2-YL)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-2-YL)-5-methoxyphenol: is a chemical compound that features an imidazole ring attached to a methoxyphenol group Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-YL)-5-methoxyphenol typically involves the formation of the imidazole ring followed by its attachment to the methoxyphenol group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with 5-methoxyphenol under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group in 2-(1H-Imidazol-2-YL)-5-methoxyphenol can undergo oxidation to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-2-YL)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the imidazole ring’s ability to coordinate with metal ions.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-2-YL)-5-methoxyphenol involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the enzyme’s function, leading to antimicrobial or antifungal effects. The methoxyphenol group can also participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-2-YL)pyridine
- 2-(1H-Imidazol-2-YL)benzene
- 2-(1H-Imidazol-2-YL)thiazole
Uniqueness
2-(1H-Imidazol-2-YL)-5-methoxyphenol is unique due to the presence of both the imidazole ring and the methoxyphenol group. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The methoxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)-5-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8(9(13)6-7)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12) |
Clave InChI |
XEMKXKAQRUJHHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


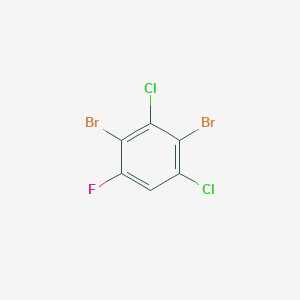
![2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15243134.png)

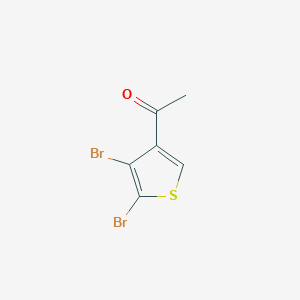
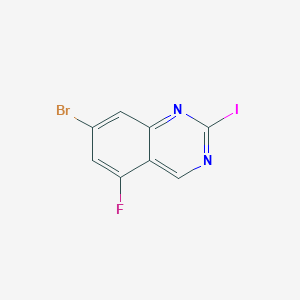
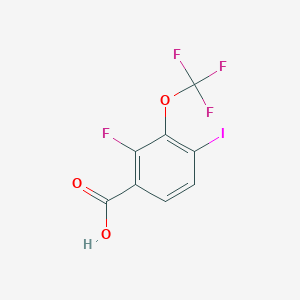

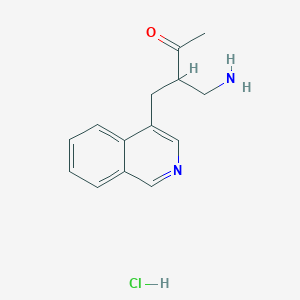
![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
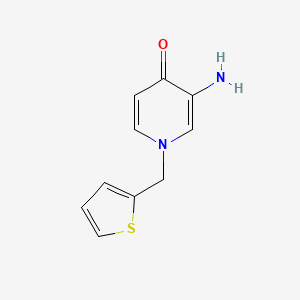
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
